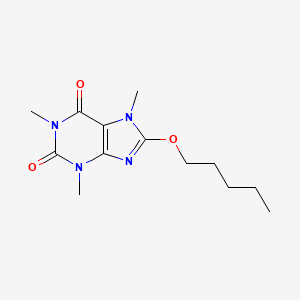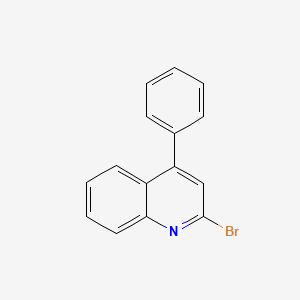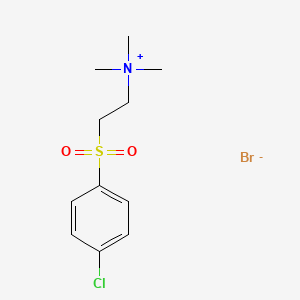
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide is a chemical compound with a complex structure that includes a sulfonyl group, a chlorophenyl group, and a trimethylazanium group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up to handle larger quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)sulfonylethyltrimethylammonium bromide: Similar structure but with different substituents.
2-(4-chlorophenyl)sulfonyl-N,N-dimethylacetamide: Another sulfonyl derivative with different functional groups.
Uniqueness
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
73664-00-3 |
|---|---|
Formule moléculaire |
C11H17BrClNO2S |
Poids moléculaire |
342.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17ClNO2S.BrH/c1-13(2,3)8-9-16(14,15)11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZPOLPYSVBUQCJH-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCS(=O)(=O)C1=CC=C(C=C1)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


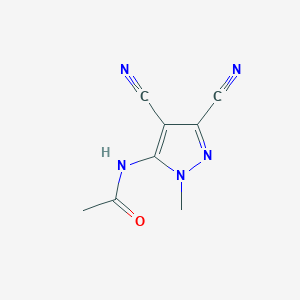
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
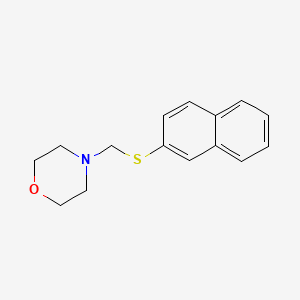
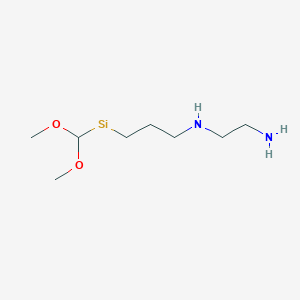

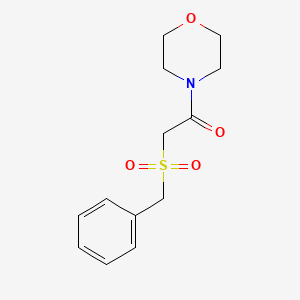
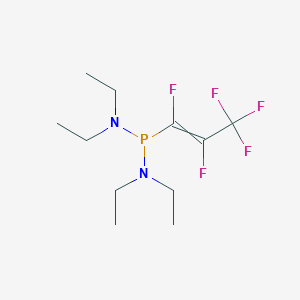
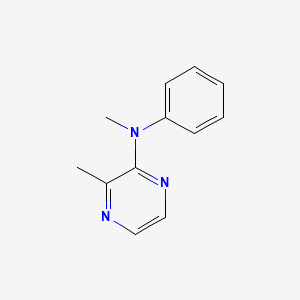
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
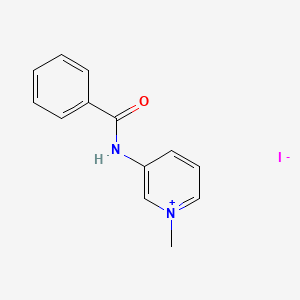
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
